![molecular formula C14H17NO7S B4621020 5-{[3,5-bis(methoxycarbonyl)-4-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4621020.png)
5-{[3,5-bis(methoxycarbonyl)-4-methyl-2-thienyl]amino}-5-oxopentanoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 5-{[3,5-bis(methoxycarbonyl)-4-methyl-2-thienyl]amino}-5-oxopentanoic acid involves multiple steps, including esterification, bromination, reaction with potassium phthalimide, and subsequent acidolysis. An overall yield of 44% was reported for the synthesis of a structurally similar compound, 5-Amino-4-oxopentanoic acid hydrochloride, from levulinic acid (Lin Yuan, 2006).
Molecular Structure Analysis
The molecular structure of related compounds demonstrates complex interactions, such as O-H⋯O and O-H⋯S intermolecular hydrogen bonds, which stabilize the crystal packing. The small energy gap between the frontier molecular orbitals indicates potential for nonlinear optical activity (Ö. Tamer et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of this compound class involves reactions with various reagents under different conditions, leading to diverse products. For example, reaction behaviors include the synthesis of novel 5-amino-bispyrazole-4-carbonitriles using environmentally friendly procedures (M. Nikpassand et al., 2021).
Physical Properties Analysis
Physical properties such as crystal packing, molecular orbitals, and spectroscopic characteristics are crucial for understanding the behavior and potential applications of these compounds. For instance, the trigonal space group and intermolecular hydrogen bonds play significant roles in stabilizing the crystal structure (Ö. Tamer et al., 2015).
Chemical Properties Analysis
Chemical properties, including reactivity towards various synthesis routes and the formation of different heterocycles, underline the versatility of these compounds. The efficient transformation of esters to stable bis-potassium salts for subsequent reactions illustrates this versatility (D. Schmidt et al., 2006).
Scientific Research Applications
Synthesis and Resolution of Amino Acids
The preparation of constituent amino acids in AM-toxins, including processes for synthesizing and resolving specific amino acid derivatives, highlights the foundational chemical manipulations enabled by related compounds. Notably, this involves the synthesis of compounds through hydrolysis and decarboxylation steps, demonstrating the role of similar structures in the synthesis of biologically relevant molecules (Shimohigashi, Lee, & Izumiya, 1976).
Reaction Behavior and Pericyclic Reactions
The study of the reaction behavior of cyclopentadienones with amines, leading to stereoisomeric products through sigmatropic rearrangement, exemplifies the complex reaction pathways that similar compounds can undergo. This provides insights into the synthesis and manipulation of organic compounds for various scientific applications (Yamaguchi, Kai, Yoshitake, & Harano, 2004).
Green Chemistry Applications
The development of environmentally friendly procedures for synthesizing novel compounds, such as 5-amino-pyrazole-4-carbonitriles, using magnetic nanoparticles, represents a significant advance in green chemistry. This approach not only achieves high yields and operational simplicity but also emphasizes the importance of non-toxic, recyclable catalysts in synthetic chemistry (Nikpassand, Fekri, Varma, Hassanzadi, & Sedighi Pashaki, 2021).
properties
IUPAC Name |
5-[[3,5-bis(methoxycarbonyl)-4-methylthiophen-2-yl]amino]-5-oxopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO7S/c1-7-10(13(19)21-2)12(23-11(7)14(20)22-3)15-8(16)5-4-6-9(17)18/h4-6H2,1-3H3,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNPXGONJORDBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CCCC(=O)O)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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